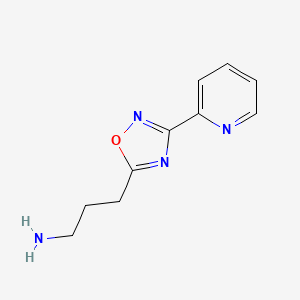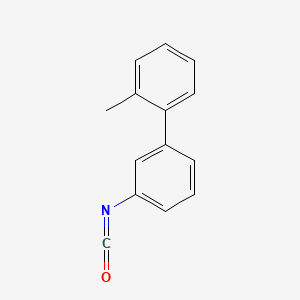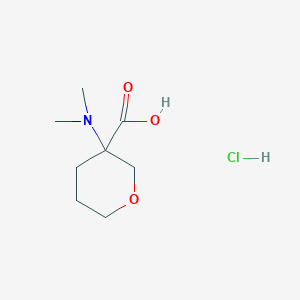![molecular formula C8H14O B13582268 4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
4,4-Dimethyl-1-oxaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-oxaspiro[24]heptane is a chemical compound with the molecular formula C8H14O It features a unique spirocyclic structure, which includes a three-membered oxirane ring fused to a five-membered cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-oxaspiro[2.4]heptane typically involves the Corey-Chaykovsky reaction. This reaction uses sulfur ylides to convert carbonyl compounds into epoxides. For instance, the reaction of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone with trimethylsulfonium iodide in the presence of a base like potassium tert-butylate can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The oxirane ring can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Products include diols or carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: Substituted oxiranes or open-chain compounds are formed.
Applications De Recherche Scientifique
4,4-Dimethyl-1-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.4]heptane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new bonds and complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-1-oxaspiro[2.4]heptane
- 1-Oxaspiro[2.4]heptane
Uniqueness
4,4-Dimethyl-1-oxaspiro[2.4]heptane is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 4-position. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to its analogs .
Propriétés
IUPAC Name |
4,4-dimethyl-1-oxaspiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)4-3-5-8(7)6-9-8/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSWZPYTQFKZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC12CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride](/img/structure/B13582205.png)
![4-[(4-Hydrazinylphenyl)methyl]morpholine](/img/structure/B13582210.png)
![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13582220.png)

![n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13582237.png)




![5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)
